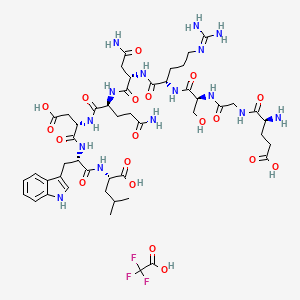

Gp100 (25-33), mouse TFA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C48H70F3N15O19 |

|---|---|

分子量 |

1218.2 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H69N15O17.C2HF3O2/c1-21(2)14-31(45(77)78)61-41(73)28(15-22-18-53-25-7-4-3-6-23(22)25)58-43(75)30(17-37(68)69)60-40(72)27(10-11-33(48)63)57-42(74)29(16-34(49)64)59-39(71)26(8-5-13-52-46(50)51)56-44(76)32(20-62)55-35(65)19-54-38(70)24(47)9-12-36(66)67;3-2(4,5)1(6)7/h3-4,6-7,18,21,24,26-32,53,62H,5,8-17,19-20,47H2,1-2H3,(H2,48,63)(H2,49,64)(H,54,70)(H,55,65)(H,56,76)(H,57,74)(H,58,75)(H,59,71)(H,60,72)(H,61,73)(H,66,67)(H,68,69)(H,77,78)(H4,50,51,52);(H,6,7)/t24-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI 键 |

JHAQRKNFSLTWQJ-MGFDRQLESA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Gp100 (25-33) Peptide and the Putative Mechanism of Action of Trifluoroacetic Acid in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein 100 (Gp100) peptide, specifically the amino acid sequence 25-33, is a key melanoma-associated antigen. In mouse models, this peptide is instrumental in studying anti-tumor immune responses and developing cancer vaccines. This technical guide provides a comprehensive overview of the Gp100 (25-33) peptide's mechanism of action in mice, with a particular focus on the differential immunogenicity of the human and murine variants. Additionally, it explores the role of trifluoroacetic acid (TFA), a common counter-ion in synthetic peptides, and its potential, though not fully elucidated, mechanism of action in modulating the immune response.

Gp100 (25-33) Peptide: A Tale of Two Species

The Gp100 (25-33) peptide is an H-2Db restricted epitope, meaning it is presented by the MHC class I molecule H-2Db on the surface of cells in C57BL/6 mice and recognized by CD8+ T cells.[1][2] However, the immunogenicity of this peptide differs significantly between its human and mouse orthologs.

The human Gp100 (25-33) peptide (hGp100), with the sequence KVPRNQDWL, is a potent immunogen in mice.[2] It exhibits high affinity for the H-2Db molecule, leading to stable peptide-MHC complexes that can effectively stimulate a robust CD8+ T cell response.[2] This response is cross-reactive, meaning the T cells activated by hGp100 can also recognize and target cells presenting the mouse Gp100 (25-33) peptide (mGp100).[2]

In contrast, the mouse Gp100 (25-33) peptide, with the sequence EGSRNQDWL, is poorly immunogenic in mice due to central and peripheral tolerance mechanisms that eliminate or inactivate self-reactive T cells.[2] This makes it a challenging target for vaccination strategies aimed at breaking tolerance to this self-antigen.

The enhanced immunogenicity of the human peptide is attributed to amino acid differences at the N-terminus, which increase its binding affinity for the H-2Db molecule.[2] This "heteroclitic" nature of the human peptide makes it a valuable tool for inducing anti-tumor immunity against melanoma in mouse models.[2]

Quantitative Data on Gp100 (25-33) Peptides

The following tables summarize key quantitative data comparing the human and mouse Gp100 (25-33) peptides.

Table 1: Peptide Sequences and Properties

| Peptide | Sequence | Length (amino acids) |

| Human Gp100 (25-33) | KVPRNQDWL | 9 |

| Mouse Gp100 (25-33) | EGSRNQDWL | 9 |

Table 2: Comparative Immunogenicity Data

| Parameter | Human Gp100 (25-33) | Mouse Gp100 (25-33) | Reference |

| H-2Db Binding Affinity | High | Low | [2] |

| Induction of CD8+ T cell Response | Strong | Weak/None | [2] |

| Cross-reactivity | Induces T cells that recognize mGp100 | - | [2] |

| Anti-tumor Efficacy in B16 Melanoma Model | Effective in inducing tumor rejection | Ineffective | [2] |

Mechanism of Action: T-cell Recognition of Gp100 (25-33)

The central mechanism of action for Gp100 (25-33) in eliciting an anti-tumor immune response involves its presentation by MHC class I molecules and subsequent recognition by CD8+ T cells.

As depicted in the diagram, the Gp100 protein within a tumor cell or an antigen-presenting cell (APC) is processed by the proteasome into smaller peptides, including the Gp100 (25-33) epitope. This peptide is then transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP), where it binds to the H-2Db MHC class I molecule. The stable peptide-MHC complex is then transported to the cell surface. A CD8+ T cell with a complementary T-cell receptor (TCR) recognizes this complex, leading to the activation of the T cell. This activation results in T-cell proliferation, the release of inflammatory cytokines like IFN-γ, and the development of cytotoxic activity, enabling the T cell to directly kill tumor cells presenting the Gp100 (25-33) peptide.

The Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a common reagent used in the solid-phase synthesis and purification of peptides.[3] As a result, synthetic peptides are often delivered as TFA salts. While frequently considered an inert counter-ion, residual TFA can have biological effects that may influence the outcome of in vivo studies.[3]

The direct mechanism of action of TFA as an immunomodulator or adjuvant in the context of Gp100 (25-33) peptide vaccination in mice has not been extensively studied or clearly defined. However, based on its known properties, several potential mechanisms can be hypothesized:

-

Inflammatory Response: TFA has been reported to have pro-inflammatory properties.[3] A localized inflammatory response at the injection site could potentially act as a "danger signal," leading to the recruitment and activation of APCs, thereby enhancing the initial stages of the immune response to the co-administered peptide.

-

Dendritic Cell Maturation: The maturation of dendritic cells (DCs) is a critical step for the initiation of a potent T-cell response. While not directly demonstrated for TFA, some adjuvants function by inducing DC maturation, characterized by the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines. It is conceivable that TFA could contribute to this process, although this remains speculative.

-

Antigen Modification: In vivo, TFA can trifluoroacetylate amino groups on proteins.[3] This modification could potentially alter the antigenicity of the Gp100 peptide or surrounding proteins, creating neo-antigens that could be recognized by the immune system. However, whether this occurs with the Gp100 (25-33) peptide and contributes to a productive anti-tumor response is unknown.

It is crucial for researchers to be aware of the potential for residual TFA to influence experimental results. For sensitive in vivo applications, it is recommended to either use peptides with TFA removed or to include appropriate controls to account for any potential effects of the TFA counter-ion.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the immunogenicity of the Gp100 (25-33) peptide in mice.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the Gp100 (25-33) peptide in vivo.

Materials:

-

C57BL/6 mice (immunized and naive)

-

Spleens from naive C57BL/6 mice

-

hGp100 (25-33) peptide (KVPRNQDWL)

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution

-

CellTrace™ Violet staining solution

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

FACS buffer (PBS with 1% FBS)

-

Flow cytometer

Procedure:

-

Prepare Target Cells:

-

Harvest spleens from naive C57BL/6 mice and prepare a single-cell suspension.

-

Lyse red blood cells using ACK lysis buffer.

-

Wash the splenocytes and resuspend in RPMI-1640 medium.

-

Divide the cell suspension into two populations.

-

-

Peptide Pulsing and Staining:

-

Target Population: Incubate one cell population with 1 µg/mL of hGp100 (25-33) peptide for 1 hour at 37°C. After incubation, stain the cells with a high concentration of CFSE (e.g., 5 µM).

-

Control Population: Incubate the second cell population without peptide. Stain these cells with CellTrace™ Violet.

-

-

Injection of Target Cells:

-

Mix the CFSE-labeled target cells and CellTrace™ Violet-labeled control cells at a 1:1 ratio.

-

Inject a total of 10-20 x 10^6 cells intravenously into immunized and naive control mice.

-

-

Analysis:

-

After 18-24 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions.

-

Acquire events on a flow cytometer and analyze the ratio of CFSE-positive to CellTrace™ Violet-positive cells.

-

-

Calculation of Specific Lysis:

-

Percent specific lysis = [1 - (Ratio in immunized mice / Ratio in naive mice)] x 100

-

Ratio = (% CFSE-positive cells / % CellTrace™ Violet-positive cells)

-

ELISpot Assay for IFN-γ Secretion

This assay quantifies the number of Gp100 (25-33)-specific, IFN-γ-secreting T cells.

Materials:

-

96-well ELISpot plates pre-coated with anti-mouse IFN-γ antibody

-

Splenocytes from immunized and control mice

-

hGp100 (25-33) peptide

-

Concanavalin A (positive control)

-

Irrelevant peptide (negative control)

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate solution (e.g., AEC)

-

ELISpot reader

Procedure:

-

Plate Preparation:

-

Activate the pre-coated ELISpot plate according to the manufacturer's instructions.

-

-

Cell Plating and Stimulation:

-

Prepare a single-cell suspension of splenocytes from immunized and control mice.

-

Plate the splenocytes in the ELISpot plate at a density of 2-5 x 10^5 cells per well.

-

Add stimulants to the appropriate wells:

-

hGp100 (25-33) peptide (e.g., 10 µg/mL)

-

Irrelevant peptide (negative control)

-

Concanavalin A (positive control, e.g., 5 µg/mL)

-

Medium only (background control)

-

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate as recommended.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution to develop the spots.

-

-

Analysis:

-

Stop the development by washing with water.

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for evaluating the immunogenicity of a Gp100 (25-33) peptide vaccine in a mouse model.

This workflow outlines the key stages of a typical pre-clinical study. It begins with the preparation of the vaccine formulation, including the Gp100 (25-33) peptide and an adjuvant. Mice are then immunized, often with a prime-boost strategy. Following immunization, various immunological assays are performed to assess the T-cell response. Finally, in a prophylactic model, immunized mice are challenged with B16 melanoma cells to evaluate the protective efficacy of the vaccine.

Conclusion

The Gp100 (25-33) peptide, particularly its human variant, serves as a powerful tool for investigating melanoma immunology and for the pre-clinical development of cancer vaccines in mouse models. Its mechanism of action is centered on the activation of CD8+ T cells following presentation by MHC class I molecules. While the role of TFA as a counter-ion from peptide synthesis is often overlooked, its potential to influence immune responses warrants consideration in the design and interpretation of in vivo studies. Further research is needed to fully elucidate the specific immunomodulatory mechanisms of TFA in the context of peptide-based vaccines. This guide provides researchers with a solid foundation of the core principles, quantitative data, and experimental protocols necessary for conducting robust and reproducible research in this important area of cancer immunotherapy.

References

An In-Depth Technical Guide to Gp100 (25-33), Mouse TFA: A Key Tool in Melanoma Immunotherapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gp100 (25-33), mouse TFA is a synthetic peptide corresponding to amino acids 25-33 of the murine glycoprotein 100 (gp100), a transmembrane protein expressed in melanocytes and melanoma cells.[1][2][3][4][5] This nonapeptide, with the amino acid sequence EGSRNQDWL, serves as a crucial tool in the field of cancer immunology, particularly in the investigation and development of immunotherapies for melanoma.[6] The trifluoroacetate (TFA) salt is a common and acceptable counterion for this peptide following its synthesis and purification.

Presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, Gp100 (25-33) is a recognized epitope for cytotoxic T lymphocytes (CTLs).[2][4][5] The interaction between the Gp100 (25-33)-H-2Db complex on the surface of melanoma cells and the T-cell receptor (TCR) on CD8+ T-cells can trigger a signaling cascade, leading to T-cell activation and subsequent elimination of the cancerous cells. This guide provides a comprehensive overview of the technical aspects of this compound, including its biochemical properties, experimental applications, and the underlying immunological pathways it modulates.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Amino Acid Sequence | EGSRNQDWL | [6] |

| Molecular Formula | C47H72N16O16 | [1] |

| Molecular Weight | 1097.16 g/mol | [1] |

| Purity | >95% (typically) | N/A |

| Form | Lyophilized powder | N/A |

| Solubility | Soluble in water | [1] |

Immunological Parameters

| Parameter | Value | Condition | Reference |

| MHC Restriction | H-2Db | N/A | [2][4][5] |

| T-Cell Recognition | CD8+ T-cells | N/A | [2][4][5] |

| Half-maximal T-cell Recognition (murine peptide) | ~10⁻⁸ M | In vitro T-cell activation assay | [7] |

| Half-maximal T-cell Recognition (human homolog) | ~10⁻¹¹ M | In vitro T-cell activation assay | [7] |

In Vivo Efficacy of Gp100-based Vaccines

| Vaccine Formulation | Adjuvant/Co-treatment | Tumor Model | Outcome | Reference |

| DNA vaccine encoding ubiquitinated murine Gp100 (25-33) | Oral delivery via Salmonella typhimurium | B16G3.26 melanoma | Significant tumor protection and increased survival | [8] |

| Gp100 (25-33) peptide | Incomplete Freund's Adjuvant (IFA) | B16 melanoma | No significant tumor regression | [9] |

| Liposomal Gp100 (25-33) | CpG ODN and anti-PD-1 mAb | B16F10 melanoma | Significant tumor regression and increased survival | [10] |

| Dendritic cells pulsed with Gp100 (25-33) | None | B16F10 melanoma | >50% reduction in tumor mass | [11] |

Experimental Protocols

In Vivo Cytotoxicity Assay

This assay measures the ability of Gp100 (25-33)-specific CD8+ T-cells to lyse target cells in a living animal.

Materials:

-

This compound peptide

-

Control peptide (e.g., OVA (257-264))

-

Splenocytes from naive C57BL/6 mice

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phosphate-buffered saline (PBS)

-

Complete RPMI-1640 medium

-

Experimental mice (e.g., mice previously vaccinated with a Gp100-based vaccine)

-

Flow cytometer

Procedure:

-

Target Cell Preparation:

-

Isolate splenocytes from naive C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1-10 µg/mL of Gp100 (25-33) peptide in complete RPMI-1640 medium for 1 hour at 37°C.

-

Pulse the second population with a control peptide under the same conditions.

-

Wash both cell populations twice with PBS.

-

-

Cell Labeling:

-

Label the Gp100 (25-33)-pulsed splenocytes with a high concentration of CFSE (e.g., 5 µM).

-

Label the control peptide-pulsed splenocytes with a low concentration of CFSE (e.g., 0.5 µM). This differential labeling allows for the distinction of the two populations by flow cytometry.

-

Wash the cells to remove excess CFSE.

-

-

Injection:

-

Mix the two labeled cell populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into the experimental mice.

-

-

Analysis:

-

After a defined period (e.g., 4-18 hours), sacrifice the mice and harvest their spleens.

-

Prepare single-cell suspensions from the spleens.

-

Analyze the cell suspensions by flow cytometry to determine the ratio of the high-CFSE (target) to low-CFSE (control) populations.

-

-

Calculation of Specific Lysis:

-

The percentage of specific lysis is calculated using the following formula:

where the ratio is (number of Gp100-pulsed cells) / (number of control-pulsed cells).

-

IFN-γ ELISPOT Assay

This assay quantifies the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T-cells.

Materials:

-

This compound peptide

-

ELISPOT plate pre-coated with anti-mouse IFN-γ capture antibody

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from experimental mice

-

Complete RPMI-1640 medium

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-HRP

-

Substrate for HRP (e.g., AEC)

-

ELISPOT plate reader

Procedure:

-

Cell Plating:

-

Prepare a single-cell suspension of splenocytes or PBMCs from the experimental mice.

-

Add the cells to the wells of the pre-coated ELISPOT plate at a density of 2-5 x 10^5 cells per well.

-

-

Stimulation:

-

Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL.

-

Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like Concanavalin A).

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP substrate. Allow spots to develop.

-

-

Analysis:

-

Stop the reaction by washing with water.

-

Count the number of spots in each well using an ELISPOT plate reader. Each spot represents a single IFN-γ-secreting cell.

-

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the process by which the Gp100 (25-33) peptide is presented on the surface of a melanoma cell.

Caption: MHC Class I presentation of the Gp100 (25-33) epitope.

CD8+ T-Cell Activation Signaling Pathway

This diagram outlines the key signaling events within a CD8+ T-cell upon recognition of the Gp100 (25-33)-H-2Db complex.

Caption: TCR signaling cascade in a CD8+ T-cell.

Experimental Workflow for a Peptide Vaccine Study

This diagram illustrates a typical workflow for evaluating the efficacy of a Gp100 (25-33)-based cancer vaccine in a mouse model.

References

- 1. Improved antitumor activity of immunotherapy with BRAF and MEK inhibitors in BRAFV600E melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neutralization of tumor acidity improves anti-tumor responses to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Adjuvant-free peptide vaccine targeting Clec9a on dendritic cells can induce robust antitumor immune response through Syk/IL-21 axis [thno.org]

- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 7. pnas.org [pnas.org]

- 8. JCI - Cancer vaccine formulation dictates synergy with CTLA-4 and PD-L1 checkpoint blockade therapy [jci.org]

- 9. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Identification of a novel population of highly cytotoxic c‐Met‐expressing CD8+ T lymphocytes | EMBO Reports [link.springer.com]

The Immunological Power of Gp100 (25-33) Peptide in Murine Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and therapeutic application of the Gp100 (25-33) peptide in the context of mouse melanoma. Glycoprotein 100 (Gp100), a melanosomal differentiation antigen, is a key target in melanoma immunotherapy due to its high expression in melanoma cells.[1][2][3][4] The Gp100 (25-33) peptide epitope, in particular, has been extensively studied as a component of cancer vaccines and immunotherapies aimed at eliciting a potent anti-tumor cytotoxic T lymphocyte (CTL) response. This document summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying immunological pathways and experimental workflows.

Core Concepts: Gp100 (25-33) as a T-Cell Epitope

The Gp100 (25-33) peptide is a nine-amino-acid sequence recognized by CD8+ T cells when presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db, which is prevalent in C57BL/6 mice, a common strain for melanoma research.[5][6] A critical finding in Gp100-based immunotherapy is the superior immunogenicity of the human Gp100 (25-33) peptide (hgp10025-33: KVPRNQDWL) over its murine counterpart (mgp10025-33: EGSRNQDWL) in mouse models.[7] The human version, differing by three amino acids at the N-terminus, exhibits a higher affinity for H-2Db, leading to more stable peptide-MHC complexes and a more robust activation of "self"-reactive T cells against melanoma.[6][8] This phenomenon, known as xenogeneic immunization, has been a cornerstone of Gp100-targeted vaccine development.

Therapeutic Strategies and Quantitative Outcomes

Various strategies have been employed to deliver the Gp100 (25-33) peptide and enhance its anti-tumor efficacy. These include DNA vaccines, dendritic cell (DC) based vaccines, and peptide-pulsed liposomes, often in combination with adjuvants or checkpoint inhibitors. The following tables summarize the quantitative data from key studies, showcasing the impact of these approaches on tumor growth, immune response, and survival in mouse melanoma models.

Table 1: Tumor Growth Inhibition

| Treatment Group | Mouse Model | Tumor Cell Line | Mean Tumor Volume/Weight (Treatment vs. Control) | Fold Change/Percent Inhibition | Reference |

| pUb-M (murine Gp100₂₅₋₃₃ + TRP-2₁₈₁₋₁₈₈) | C57BL/6 | B16G3.26 | Smaller tumor size vs. PBS/empty vector | Approx. 3-fold reduction in size | [8] |

| pUb-H (human Gp100₂₅₋₃₃ + TRP-2₁₈₁₋₁₈₈) | C57BL/6 | B16G3.26 | Smaller tumor size vs. PBS/empty vector | Approx. 3-fold reduction in size | [8] |

| DC-B16 zVAD | C57BL/6 | B16 | 28±14 lung tumors vs. 406±50 (DC alone) | 93% reduction | [9] |

| Liposomal hgp100₂₅₋₃₃ + CpG + anti-PD-1 | C57BL/6 | B16F10 | Significant tumor regression | Not specified | [10] |

| EGP-long peptide vaccine + pmel T-cells | C57BL/6 | B16F10 | Eradication in 50% of mice | Not specified | [7] |

Table 2: Enhancement of Cytotoxic T-Lymphocyte (CTL) Response

| Treatment Group | Assay | Readout | Result (Treatment vs. Control) | Reference |

| hgp100₂₅₋₃₃ minigene immunization | IFN-γ Release | pg/mL | 3-log increase in triggering IFN-γ release vs. murine peptide | [6][8] |

| DC pulsed with hgp100₂₅₋₃₃ | ELISPOT | IFN-γ secreting cells | Higher number of positive cells vs. controls | [10] |

| Liposomal Gp100-pulsed DC + anti-PD-1 | IFN-γ Titer | Titer in spleen | Significantly higher titer of IFN-γ | [11] |

| EGP peptide immunization | In vitro Cytotoxicity | % Lysis | Efficiently killed B16 melanoma cells in vitro | [7] |

| MIP3α-gp100 DNA vaccine | Intracellular Staining | % IFN-γ+ CD8+ T-cells | Enhanced anti-gp100 immune response | [12] |

Table 3: Survival Benefit

| Treatment Group | Mouse Model | Tumor Model | Median/Overall Survival | Reference |

| Liposomal Gp100-pulsed DC + anti-PD-1 | C57BL/6 | B16F10 established tumor | Prolonged survival rate | [11] |

| MIP3α-gp100 DNA vaccine | C57BL/6 | B16 melanoma | Enhanced mouse survival | [12] |

| EGP-long peptide vaccine + pmel T-cells | C57BL/6 | Established B16 melanoma | 50% of mice became tumor-free | [7] |

| Mix mRNA (Gp100 + TRP-2) DC vaccine | ret Transgenic | Spontaneous melanoma | Significantly improved survival (p=0.0454) | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the function of the Gp100 (25-33) peptide. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Gp100 (25-33) Antigen Presentation and CTL Activation Pathway

References

- 1. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are gp100 inhibitors and how do they work? [synapse.patsnap.com]

- 3. GP100 expression is variable in intensity in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gp-100 as a Novel Therapeutic Target in Uveal Melanoma [mdpi.com]

- 5. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 6. rupress.org [rupress.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. Dendritic Cells Crosspresent Antigens from Live B16 Cells More Efficiently than from Apoptotic Cells and Protect from Melanoma in a Therapeutic Model | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Vaccination with dendritic cells pulsed ex vivo with gp100 peptide-decorated liposomes enhances the efficacy of anti PD-1 therapy in a mouse model of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. mRNA-based dendritic cell immunization improves survival in ret transgenic mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gp100 (25-33) in T-Cell Activation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the role of the Gp100 (25-33) peptide in the activation of T-cells. Glycoprotein 100 (Gp100) is a transmembrane protein expressed in melanocytes and is a well-established tumor-associated antigen in melanoma.[1][2] The Gp100 (25-33) epitope, a nonapeptide, is a key target for cytotoxic T-lymphocytes (CTLs) in the context of cancer immunotherapy. This document details the mechanism of T-cell activation by this peptide, presents quantitative data from relevant studies, outlines detailed experimental protocols for assessing T-cell responses, and provides visual representations of the critical signaling pathways and experimental workflows.

Mechanism of T-Cell Activation by Gp100 (25-33)

T-cell activation by the Gp100 (25-33) peptide is a multi-step process initiated by the presentation of this peptide by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) or tumor cells.[3] This peptide-MHC (pMHC) complex is then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T-lymphocytes.[4]

The sequence of the Gp100 (25-33) peptide varies between species. The human Gp100 (25-33) peptide has the sequence KVPRNQDWL , while the murine counterpart is EGSRNQDWL .[2][3] Both peptides are presented by the murine MHC class I molecule H-2Db.[3][4] The human peptide exhibits a significantly higher binding affinity for H-2Db compared to the murine peptide, which contributes to its enhanced immunogenicity in mouse models.[5]

The binding of the TCR to the Gp100 (25-33)-MHC complex triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, differentiation into effector cytotoxic T-lymphocytes, and the execution of their anti-tumor functions, including the release of cytotoxic granules and pro-inflammatory cytokines like interferon-gamma (IFN-γ).[6][7]

Quantitative Data on Gp100 (25-33)-Mediated T-Cell Activation

The following tables summarize key quantitative data related to the interaction of Gp100 (25-33) with the immune system, providing a basis for comparing the immunogenicity and efficacy of different forms of the peptide.

Table 1: MHC Class I Binding Affinity of Gp100 (25-33) Peptides

| Peptide | Sequence | MHC Molecule | Binding Affinity (IC50) | Reference |

| Human Gp100 (25-33) | KVPRNQDWL | H-2Db | 186 nM | [8] |

| Murine Gp100 (25-33) | EGSRNQDWL | H-2Db | 23 µM | [8] |

Table 2: T-Cell Responses to Gp100 (25-33) Stimulation

| T-Cell Response | Assay | Peptide | Concentration | Result | Reference |

| IFN-γ Secretion | ELISpot | Human Gp100 (25-33) | 1 µg/mL | ~150 spot-forming cells / 10^5 CD8+ T-cells | [9] |

| T-Cell Proliferation | CFSE Dilution | Human Gp100 (25-33) | 1 µM | >90% of Pmel-1 CD8+ T-cells divided after 4 days | [10] |

| Cytotoxicity | Chromium Release Assay | Human Gp100 (25-33) | 1 µM (pulsed on targets) | ~60% specific lysis at an Effector:Target ratio of 30:1 | [7] |

Note: The values presented in Table 2 are representative and can vary depending on the specific experimental conditions, such as the source of T-cells and the stimulation protocol.

Signaling Pathways in Gp100 (25-33)-Mediated T-Cell Activation

The recognition of the Gp100 (25-33)-MHC complex by the TCR initiates a complex and highly regulated signaling cascade. Below are diagrams illustrating the key pathways involved.

Upon TCR engagement with the Gp100 (25-33)-MHC complex, the co-receptor CD8 binds to the MHC molecule, bringing the associated kinase Lck into proximity of the TCR complex. Lck becomes activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 subunits of the TCR complex. These phosphorylated ITAMs serve as docking sites for the ZAP-70 kinase, which is subsequently phosphorylated and activated by Lck.[11]

Activated ZAP-70 phosphorylates key adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a scaffold, recruiting a multitude of other signaling molecules to form the "LAT signalosome". This complex includes adaptors like Gads, SLP-76, and Grb2, and enzymes such as Phospholipase C gamma 1 (PLCγ1).[11] The formation of this signalosome is critical for the activation of downstream signaling pathways, including the Ras-MAPK and Calcium-NFAT pathways, which ultimately lead to cytokine production, proliferation, and the development of effector functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess T-cell activation in response to Gp100 (25-33) stimulation.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This protocol is designed to quantify the frequency of Gp100 (25-33)-specific, IFN-γ-secreting T-cells.

Materials:

-

96-well PVDF-membrane ELISpot plates

-

Anti-IFN-γ capture and biotinylated detection antibodies

-

Streptavidin-Alkaline Phosphatase (ALP)

-

BCIP/NBT substrate

-

Gp100 (25-33) peptide (human or mouse)

-

T-cells (e.g., splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs))

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (positive control)

Procedure:

-

Plate Coating: Aseptically coat the ELISpot plate wells with anti-IFN-γ capture antibody diluted in sterile PBS. Incubate overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

-

Cell Plating: Prepare a single-cell suspension of T-cells. Count and resuspend cells in complete medium. Add 2x10^5 to 5x10^5 cells per well.

-

Stimulation: Add Gp100 (25-33) peptide to the wells at a final concentration of 1-10 µg/mL. For a positive control, stimulate cells with PHA (5 µg/mL). For a negative control, add medium only.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Lyse the cells with sterile water and wash the plate with PBS containing 0.05% Tween-20 (PBST). Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate with PBST and then PBS. Add the BCIP/NBT substrate solution and incubate in the dark until spots develop (10-30 minutes).

-

Analysis: Stop the reaction by washing with tap water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader or a dissecting microscope.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the identification and quantification of Gp100 (25-33)-specific T-cells producing IFN-γ at a single-cell level.

Materials:

-

T-cells (splenocytes or PBMCs)

-

Gp100 (25-33) peptide

-

Brefeldin A (protein transport inhibitor)

-

Fluorescently conjugated antibodies against surface markers (e.g., anti-CD8, anti-CD44)

-

Fluorescently conjugated antibody against IFN-γ

-

Fixation/Permeabilization buffer kit

-

FACS buffer (PBS with 2% FBS)

Procedure:

-

Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 T-cells per well with Gp100 (25-33) peptide (1 µg/mL) for 6 hours at 37°C. Add Brefeldin A (10 µg/mL) for the final 4 hours of incubation to block cytokine secretion.

-

Surface Staining: Wash the cells with FACS buffer. Stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.

-

Fixation and Permeabilization: Wash the cells with FACS buffer. Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature. Wash with permeabilization buffer.

-

Intracellular Staining: Resuspend the cells in permeabilization buffer containing the fluorescently labeled anti-IFN-γ antibody. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Wash the cells with permeabilization buffer and then FACS buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD8+ T-cell population and analyze the percentage of IFN-γ positive cells.

Chromium (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of Gp100 (25-33)-specific cytotoxic T-lymphocytes to lyse target cells presenting the Gp100 (25-33) peptide.

Materials:

-

Effector T-cells (Gp100 (25-33)-specific CTLs)

-

Target cells (e.g., T2 cells, which are TAP-deficient and can be loaded with exogenous peptides)

-

Sodium Chromate (⁵¹Cr)

-

Gp100 (25-33) peptide

-

Complete RPMI-1640 medium

-

96-well round-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Incubate target cells (1 x 10^6 cells/mL) with 100 µCi of ⁵¹Cr for 1-2 hours at 37°C. Wash the cells three times with complete medium to remove unincorporated ⁵¹Cr.

-

Peptide Pulsing: Resuspend the labeled target cells and pulse with Gp100 (25-33) peptide (1 µM) for 1 hour at 37°C. Wash the cells to remove excess peptide.

-

Co-culture: Plate the labeled and peptide-pulsed target cells (1 x 10^4 cells/well) in a 96-well round-bottom plate. Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).

-

Controls:

-

Spontaneous release: Labeled target cells with medium only.

-

Maximum release: Labeled target cells with 1% Triton X-100.

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4-6 hours at 37°C.

-

Supernatant Harvesting: Centrifuge the plate and carefully collect the supernatant from each well.

-

Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Conclusion

The Gp100 (25-33) peptide is a critical epitope in the context of melanoma immunotherapy. Understanding its role in T-cell activation, the intricacies of the signaling pathways it triggers, and the methodologies to accurately assess the resulting immune responses are paramount for the development of effective T-cell-based cancer therapies. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

References

- 1. Emerging insights and challenges for understanding T cell function through the proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 4. revvity.co.jp [revvity.co.jp]

- 5. rupress.org [rupress.org]

- 6. SRA inhibition improves antitumor potency of antigen-targeted chaperone vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. SLAMF6 deficiency augments tumor killing and skews toward an effector phenotype revealing it as a novel T cell checkpoint | eLife [elifesciences.org]

- 9. Improved tumor immunity using anti-tyrosinase related protein-1 mAb combined with DNA vaccines in murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Gp100 (25-33) Mouse Peptide: Sequence, Properties, and Experimental Applications

This guide provides a comprehensive overview of the Gp100 (25-33) mouse peptide, a nonameric sequence derived from the murine glycoprotein 100, a melanoma-associated antigen. It is intended for researchers, scientists, and professionals in drug development who are engaged in immunology and cancer research. This document details the peptide's sequence, its physicochemical and immunological properties, and provides detailed protocols for its synthesis, purification, and application in key immunological assays.

Peptide Sequence and Physicochemical Properties

The Gp100 (25-33) mouse peptide, with the sequence EGSRNQDWL, is a crucial tool in the study of anti-tumor immune responses. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | EGSRNQDWL | [1][2] |

| Three-Letter Code | Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu | [1] |

| Molecular Formula | C46H69N15O17 | [1] |

| Molecular Weight | 1104.12 g/mol | [1] |

| Calculated Isoelectric Point (pI) | 4.52 | |

| Calculated GRAVY Score | -1.144 |

Immunological Properties

The Gp100 (25-33) peptide is a well-characterized T-cell epitope, specifically recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Db.[1][3] This interaction is a cornerstone of the adaptive immune response against melanoma cells expressing the parent Gp100 protein.

The peptide is expressed in both normal melanocytes and melanoma cells.[2] Interestingly, the human homolog of this peptide (KVPRNQDWL) exhibits a higher binding affinity for the H-2Db molecule, leading to greater immunogenicity.[4] This difference in affinity has been exploited in xenogeneic immunization strategies to break immune tolerance to the self-antigen.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and immunological analysis of the Gp100 (25-33) mouse peptide.

Peptide Synthesis and Purification

3.1.1. Solid-Phase Peptide Synthesis (SPPS)

Standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis is the method of choice for producing the EGSRNQDWL peptide.

-

Resin: Rink Amide MBHA resin is a suitable solid support for generating a C-terminally amidated peptide.

-

Amino Acid Derivatives: Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Pbf for Arginine, Trt for Asparagine and Glutamine, tBu for Aspartic Acid, Glutamic Acid, and Serine) are used.

-

Coupling Reagents: A combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine) is used to activate the carboxyl group of the incoming amino acid for coupling.

-

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF (N,N-Dimethylformamide).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.

Workflow for Solid-Phase Peptide Synthesis:

Figure 1. Workflow for the solid-phase synthesis of the Gp100 (25-33) mouse peptide.

3.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

The crude peptide obtained after cleavage is purified using preparative RP-HPLC.

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA, is used for elution. The TFA acts as an ion-pairing agent to improve peak shape.

-

Detection: The peptide is detected by its absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected across the elution peak and analyzed by analytical RP-HPLC and mass spectrometry to confirm purity and identity. Fractions with the desired purity (typically >95%) are pooled and lyophilized.

Immunological Assays

3.2.1. In Vitro T-Cell Activation Assay (Intracellular Cytokine Staining for IFN-γ)

This assay measures the production of interferon-gamma (IFN-γ) by Gp100 (25-33)-specific CD8+ T cells upon stimulation with the peptide.

-

Cell Preparation: Splenocytes are harvested from immunized or control mice and prepared as a single-cell suspension.

-

Stimulation: Splenocytes are stimulated with the Gp100 (25-33) peptide (e.g., at 1-10 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. This allows for the accumulation of intracellular cytokines.

-

Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers, such as CD8 and CD3, to identify the T-cell population of interest.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.

-

Intracellular Staining: Cells are stained with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: The percentage of IFN-γ-producing CD8+ T cells is determined by flow cytometry.

Workflow for Intracellular Cytokine Staining:

Figure 2. Workflow for intracellular cytokine staining to detect IFN-γ production.

3.2.2. MHC Class I Stabilization Assay

This assay measures the ability of the Gp100 (25-33) peptide to bind to and stabilize "empty" H-2Db molecules on the surface of TAP-deficient cell lines, such as RMA-S cells.

-

Cell Culture: RMA-S cells are cultured under conditions that promote the expression of unstable, empty MHC class I molecules on their surface (e.g., at a reduced temperature).

-

Peptide Incubation: The cells are then incubated with varying concentrations of the Gp100 (25-33) peptide.

-

Staining: The cells are stained with a fluorescently labeled antibody that specifically recognizes the conformed H-2Db molecule.

-

Flow Cytometry Analysis: The mean fluorescence intensity (MFI) of H-2Db staining is measured by flow cytometry. An increase in MFI indicates that the peptide has bound to and stabilized the H-2Db molecule.

Signaling Pathway

The recognition of the Gp100 (25-33) peptide presented by H-2Db on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD8+ T cell initiates a complex intracellular signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as the release of cytotoxic granules and cytokines.

The initial steps of this signaling pathway involve the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by the Src-family kinase Lck. This phosphorylation event creates docking sites for the ZAP-70 kinase, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the formation of a large signaling complex and the activation of multiple downstream pathways, including the PLCγ1, PI3K, and Ras-MAPK pathways.

TCR Signaling Pathway upon Gp100 (25-33) Recognition:

Figure 3. Simplified TCR signaling cascade upon recognition of the Gp100 (25-33) peptide.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Negative Regulation of Zap70 by Lck Forms the Mechanistic Basis of Differential Expression in CD4 and CD8 T Cells [frontiersin.org]

- 3. Lck promotes Zap70-dependent LAT phosphorylation by bridging Zap70 to LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Understanding Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of trifluoroacetic acid (TFA) as a counter-ion in synthetic peptides. It covers the origins of TFA in peptide synthesis, its multifaceted effects on experimental outcomes, and detailed methodologies for its removal and quantification. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to make informed decisions regarding the presence of TFA in their peptide samples, ensuring the accuracy, reproducibility, and safety of their research and therapeutic development.

The Origin of TFA in Synthetic Peptides

Trifluoroacetic acid (TFA) is a strong organic acid that is almost ubiquitously associated with synthetic peptides produced by solid-phase peptide synthesis (SPPS).[1][2] Its prevalence stems from two critical steps in the manufacturing process:

-

Cleavage from Solid-Phase Resin: In the final step of SPPS, TFA is a primary component of the cleavage cocktail used to release the synthesized peptide from the solid resin support.[3][4] Its strong acidity (pKa ~0.5) efficiently breaks the bond between the peptide and the resin.[2][5]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification: TFA is a common mobile phase additive in RP-HPLC for peptide purification.[5][6] It acts as an ion-pairing agent, binding to positively charged residues on the peptide (such as Lysine, Arginine, and the N-terminus) and improving peak resolution and shape during chromatographic separation.[3][5]

Following purification and lyophilization, while free TFA is largely removed, the acid remains electrostatically bound to the peptide as a trifluoroacetate counter-ion, forming a TFA salt.[3][6] The residual TFA content can range from 10% to 45% of the total peptide weight, depending on the peptide's sequence and the purification methods used.[7]

The Impact of Residual TFA on Experimental Systems

The presence of residual TFA in a peptide preparation is not benign and can significantly impact a wide range of biological and biophysical experiments. These effects can be subtle or pronounced, leading to misinterpretation of data and a lack of experimental reproducibility.

Effects on Biological Assays

Residual TFA can interfere with cellular and enzymatic assays, often in a dose-dependent manner.[4][5]

-

Cytotoxicity and Altered Cell Proliferation: TFA has been shown to be cytotoxic and can either inhibit or, in some cases, stimulate cell growth. For instance, TFA concentrations as low as 10 nM have been reported to inhibit the proliferation of fetal rat osteoblasts, an effect not observed with the hydrochloride (HCl) salt of the same peptide.[3] Conversely, in other cell lines, such as murine glioma cells, TFA has been observed to enhance cell growth at concentrations between 0.5 and 7.0 mM.[3][8] This variability underscores the importance of considering the specific cell type and assay conditions.

-

Interference with Enzyme and Receptor Binding Assays: The strong acidity of TFA can denature pH-sensitive enzymes, leading to inaccurate kinetic measurements.[1] Furthermore, TFA can act as a competitive inhibitor in assays involving phosphate-binding sites, such as those for kinases and phosphatases.[1] It has also been identified as an allosteric modulator of the glycine receptor.[3]

-

Immunogenicity: In vivo, TFA has the potential to trifluoroacetylate amino groups on proteins, which can elicit an immune response.[5] This is a critical consideration for the development of peptide-based therapeutics, where immunogenicity can lead to adverse effects and reduced efficacy.

Impact on Peptide Structure and Physicochemical Properties

The TFA counter-ion can also alter the intrinsic properties of the peptide itself.

-

Conformational Changes: The binding of TFA to positively charged residues can disrupt the intended secondary structure of a peptide, such as α-helices and β-sheets.[1] Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the presence of TFA can induce slight increases in helical structures in some peptides.[3] This can affect the peptide's biological activity, which is often dependent on its specific three-dimensional conformation.

-

Solubility and Aggregation: The salt form of a peptide can influence its solubility. While TFA salts are often readily soluble in aqueous solutions, they can also promote aggregation in certain sequences.[1] Acetate salts are sometimes preferred as they can result in a more stable and less "fluffy" lyophilized cake.[6][9]

-

Analytical Interference: TFA can directly interfere with certain analytical techniques. In infrared (IR) spectroscopy, TFA has a strong absorbance band around 1673 cm⁻¹, which can overlap with the amide I band of the peptide, complicating secondary structure analysis.[4] In mass spectrometry, TFA can suppress the signal, reducing the sensitivity of the analysis.[8]

Quantitative Impact of TFA and Comparison of Counter-Ions

The choice of counter-ion can have a significant and quantifiable impact on the biological activity and toxicity of a peptide. The following tables summarize key quantitative data from various studies.

| Parameter | Peptide/Cell Line | TFA Salt Effect | Acetate Salt Effect | HCl Salt Effect | Reference(s) |

| In Vitro Toxicity | Antimicrobial Peptide M33 on normal bronchial cells | 5-30% more toxic | Less toxic | Not reported | [10] |

| Hemolysis (at 256 µg/mL) | Pexiganan | 7.04% | 30.75% | 8.51% | [3] |

| Cell Proliferation | Fetal Rat Osteoblasts | Inhibition at ≥10 nM | Not reported | No significant effect | [3] |

| Cell Growth | Murine Glioma Cells | Stimulation at 0.5-7.0 mM | Not reported | Not reported | [3][8] |

| Property | TFA Salt | Acetate Salt | HCl Salt | Reference(s) |

| General Use | Common default for research peptides | Preferred for cellular and in vivo studies; common in pharmaceutical formulations | Used for specific sequences and purposes | [5][9] |

| Biological Toxicity | Higher | Significantly lower | Lower | [9] |

| Lyophilized Form | Can be "fluffy" | Often results in a better cake | Generally good | [6] |

| Stability | Generally stable | Can be unstable for some sequences | Can enhance stability for peptides with free sulfhydryl groups | [6][9] |

| Solubility | Generally good | Good, but can be sequence-dependent | Can enhance stability for peptides with free sulfhydryl groups | [6][9] |

Experimental Protocols

For critical applications, the removal of TFA and its accurate quantification are essential. This section provides detailed protocols for these procedures.

TFA Removal: Salt Exchange

The most common method for removing TFA is to exchange it with a more biologically compatible counter-ion, such as chloride or acetate.

This method relies on the principle of displacing the weaker acid (TFA) with a stronger acid (HCl), which is then removed as a volatile acid during lyophilization.[11]

Protocol:

-

Dissolution: Dissolve the peptide-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[11]

-

Acidification: Add a solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[11]

-

Incubation: Allow the solution to stand at room temperature for at least one minute.[11]

-

Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.[11]

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.[11]

-

Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.[11]

-

Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide hydrochloride salt in the desired buffer for your experiment.

This method uses a strong anion exchange resin to capture the peptide while the TFA counter-ions are washed away. The peptide is then eluted with a solution containing the desired acetate counter-ion.[11]

Protocol:

-

Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[11]

-

Resin Activation: Elute the column with a 1 M solution of sodium acetate.[11]

-

Washing: Wash the column thoroughly with distilled water to remove excess sodium acetate.[11]

-

Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the column.[11]

-

Elution: Elute the column with distilled water and collect the fractions containing the peptide.[11]

-

Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[11]

Quantification of Residual TFA

Several analytical techniques can be used to quantify the amount of residual TFA in a peptide sample.

19F NMR is a highly specific and sensitive method for TFA quantification due to the 100% natural abundance of the 19F isotope.[12]

Protocol Outline:

-

Sample Preparation: Accurately weigh the peptide sample and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluoroethanol) to the sample.

-

NMR Acquisition: Acquire the 19F NMR spectrum. A sufficient relaxation delay (D1) should be used to ensure quantitative accuracy (typically 5-7 times the longest T1 relaxation time).

-

Data Processing: Integrate the signals corresponding to TFA and the internal standard.

-

Quantification: Calculate the amount of TFA in the sample by comparing the integral of the TFA signal to that of the known amount of the internal standard.

FTIR can be used for both qualitative and semi-quantitative analysis of TFA. The C-F stretching vibrations of TFA give rise to strong and characteristic absorption bands.[13]

Protocol Outline:

-

Sample Preparation: Prepare a KBr pellet of the lyophilized peptide or analyze the sample using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Analysis: Identify the characteristic TFA absorption bands, typically around 1200 cm⁻¹ and 1147 cm⁻¹.[13] The intensity of these bands can be correlated with the amount of TFA present, often by creating a calibration curve with known standards.

HPLC-ELSD provides a sensitive method for the quantification of non-chromophoric anions like trifluoroacetate.[14]

Protocol Outline:

-

Chromatographic System: Use a mixed-mode stationary phase column (e.g., Primesep B4).[14]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water with a buffer such as ammonium formate is typically used.[14]

-

ELSD Settings: Optimize the nebulizer and evaporator temperatures and the gas flow rate for the specific mobile phase composition.[14]

-

Calibration: Prepare a series of TFA standards of known concentrations and inject them to create a calibration curve.

-

Sample Analysis: Dissolve the peptide sample in the mobile phase, inject it into the HPLC system, and quantify the TFA peak based on the calibration curve.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to TFA in synthetic peptides.

Caption: Workflow of Solid-Phase Peptide Synthesis and Purification Leading to TFA Salt Formation.

Caption: Experimental Workflow for TFA Removal by HCl Exchange and Lyophilization.

Caption: Potential Signaling Pathways Modulated by Residual TFA in Biological Assays.

Conclusion and Recommendations

The presence of TFA as a counter-ion in synthetic peptides is an inherent consequence of standard synthesis and purification protocols. However, for researchers in basic science and drug development, it is crucial to recognize that TFA is not an inert component. It can significantly influence experimental results by altering cellular responses, modifying peptide structure, and interfering with analytical measurements.

Therefore, the following recommendations are proposed:

-

Acknowledge the Presence of TFA: Always assume that a commercially synthesized peptide is a TFA salt unless otherwise specified.

-

Evaluate the Need for TFA Removal: For sensitive applications, particularly cell-based assays, in vivo studies, and structural biology, the removal of TFA is strongly recommended. For less sensitive applications, the potential impact of TFA should still be considered.

-

Choose the Appropriate Counter-Ion: When TFA is removed, select a counter-ion (e.g., acetate or hydrochloride) that is most compatible with the peptide sequence and the intended application.

-

Implement Proper Controls: If TFA-containing peptides are used, it is essential to include appropriate controls, such as a vehicle control with a matching concentration of TFA, to account for any effects of the counter-ion itself.

-

Quantify Residual TFA: For applications where low TFA levels are critical, such as in preclinical and clinical development, the amount of residual TFA should be accurately quantified using a validated analytical method.

By understanding the origins and effects of TFA and by implementing appropriate strategies for its removal and quantification, researchers can enhance the reliability and accuracy of their work, ultimately accelerating scientific discovery and the development of new peptide-based therapeutics.

References

- 1. Frontiers | Tumor Necrosis Factor Receptor-Associated Factor Regulation of Nuclear Factor κB and Mitogen-Activated Protein Kinase Pathways [frontiersin.org]

- 2. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. benchchem.com [benchchem.com]

- 5. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]

- 7. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. biopharma-asia.com [biopharma-asia.com]

- 13. researchgate.net [researchgate.net]

- 14. HPLC ELSD Method for Analysis Trifluoroacetic acid on Primesep B4 Column | SIELC Technologies [sielc.com]

Technical Guide: Immunogenicity of the Gp100 (25-33) Mouse Antigen

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycoprotein 100 (Gp100), also known as pmel 17, is a melanosomal differentiation antigen expressed in normal melanocytes and the majority of malignant melanomas.[1][2] As a non-mutated, tissue-specific protein, it represents a key tumor-associated "self-antigen" for cancer immunotherapy research.[1][3] However, its utility in vaccines is often hampered by immunological tolerance, where the immune system recognizes it as native and fails to mount a robust attack.[1][2] A central focus of investigation has been the 9-amino acid peptide epitope spanning residues 25-33 (Gp100 25-33), which is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in mice.[4][5] This guide provides an in-depth analysis of the immunogenicity of the murine Gp100 (25-33) antigen, focusing on strategies to overcome tolerance and elicit potent anti-tumor T-cell responses.

Core Concepts: The Gp100 (25-33) Epitope

The immunogenicity of the Gp100 (25-33) peptide in C57BL/6 mice is critically dependent on its origin. The native mouse sequence (mgp100) is poorly immunogenic, while its human counterpart (hgp100) can induce a potent, cross-reactive CD8+ T-cell response.[1][3]

Table 1: Gp100 (25-33) Peptide Variants and Characteristics

| Peptide Name | Sequence | Origin | H-2Db Binding & T-Cell Activation |

|---|---|---|---|

| mgp100 (25-33) | EGSRNQDWL | Mouse | Low affinity for H-2Db; poor T-cell activation.[2][6] |

| hgp100 (25-33) | KVPRNQDWL | Human | High affinity for H-2Db; potent T-cell activation.[2][4] |

The difference lies in the first three N-terminal amino acids. The human sequence results in a significantly higher binding affinity for the H-2Db molecule.[1][3] This enhanced stability of the peptide-MHC complex leads to more effective stimulation of T-cell receptors (TCRs), breaking immune tolerance.[2][3] The human peptide is thus considered a "heteroclitic" epitope—an altered peptide ligand that elicits a stronger immune response than the original, native peptide.[4]

Signaling and Antigen Presentation Pathway

The induction of a CD8+ T-cell response against Gp100 (25-33) relies on the MHC Class I antigen presentation pathway. Antigens, whether from endogenous sources (like a tumor cell) or introduced via vaccines (e.g., DNA, viral vectors), are processed by the proteasome. The resulting peptides are transported into the endoplasmic reticulum by the TAP transporter, where they are loaded onto MHC Class I molecules (H-2Db) and presented on the cell surface for recognition by CD8+ T-cells.

Caption: MHC Class I antigen presentation pathway for the Gp100 (25-33) epitope.

Experimental Approaches to Enhance Immunogenicity

Due to the poor immunogenicity of the native mouse Gp100 (25-33) peptide, various strategies have been developed to induce effective anti-tumor immunity.

Table 2: Summary of Immunization Strategies and Outcomes

| Strategy | Method | Key Outcome |

|---|---|---|

| Xenogeneic Immunization | Immunization with the human Gp100 (25-33) peptide or gene.[1][7] | Elicits cross-reactive CD8+ T-cells that recognize mgp100 and mediate tumor rejection.[1][2] |

| Vector-Based Vaccines | Recombinant vaccinia virus (rVV) or plasmid DNA encoding hgp100 or hgp100 (25-33) minigenes.[1][8] | Induces protective immunity against B16 melanoma challenge.[1][4] |

| Ubiquitin Fusion | Oral DNA vaccine with ubiquitin fused to murine Gp100 (25-33) minigenes.[8] | Breaks tolerance to the self-antigen and induces tumor-protective immunity.[8] |

| Peptide + Adjuvant | Subcutaneous injection of hgp100 (25-33) peptide with adjuvants like CpG ODN or IFA.[7][9][10] | Enhances T-cell activation and tumor growth inhibition.[9][10] |

| Dendritic Cell (DC) Vaccines | Adoptive transfer of bone marrow-derived DCs pulsed with hgp100 (25-33) peptide.[7][11] | Highly effective at inducing protective immunity, superior to peptide + adjuvant alone.[11] |

| Chemokine Fusion | DNA vaccine fusing MIP3α to the gp100 antigen.[12] | Significantly enhances systemic and tumor-infiltrating vaccine-specific CD8+ T-cell responses.[12] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on common practices cited in the literature.

Prophylactic Peptide Vaccination and Tumor Challenge

This protocol outlines a common workflow for testing the efficacy of a peptide-based vaccine in preventing tumor growth.

Caption: Prophylactic immunization and tumor challenge workflow.

Methodology:

-

Animals: C57BL/6 mice are typically used as they are syngeneic with the B16F10 melanoma cell line and possess the H-2Db MHC haplotype.[11]

-

Vaccine Formulation: The hgp100 (25-33) peptide (e.g., 10-100 µg per mouse) is emulsified with an adjuvant such as Incomplete Freund's Adjuvant (IFA) or mixed with CpG ODN 1826 (e.g., 30-50 µg per mouse).[9][10]

-

Immunization Schedule: Mice receive subcutaneous injections at the base of the tail or in the flank. A common schedule involves priming followed by one or two weekly booster immunizations.[9][11]

-

Tumor Challenge: On the day of the final booster, mice are challenged subcutaneously in the contralateral flank with a lethal dose of B16F10 melanoma cells (e.g., 1 x 105 cells).[8][9]

-

Monitoring and Analysis: Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Endpoint analysis includes comparing tumor volumes between vaccinated and control groups and assessing overall survival.[8][10]

Ex Vivo T-Cell Response Analysis (ELISPOT)

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of antigen-specific, cytokine-secreting T-cells.

Caption: Workflow for an IFN-γ ELISPOT assay to detect Gp100-specific T-cells.

Methodology:

-

Cell Preparation: Splenocytes are harvested from mice 7-10 days after the final immunization.[2]

-

Plating: ELISPOT plates are pre-coated with an anti-IFN-γ capture antibody. Splenocytes are plated at a known density (e.g., 2 x 105 cells/well).

-

Stimulation: Cells are re-stimulated in vitro with the Gp100 (25-33) peptide (typically at 1-10 µg/mL).[1]

-

Incubation: Plates are incubated for 24-48 hours at 37°C, allowing activated T-cells to secrete IFN-γ, which is captured by the antibody on the plate membrane.

-

Detection: After incubation, cells are washed away. A second, biotinylated anti-IFN-γ antibody is added, followed by a streptavidin-enzyme conjugate. A precipitating substrate is then added, which forms a visible spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISPOT reader. Results are expressed as Spot-Forming Units (SFU) per million splenocytes.[7]

Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) from immunized mice to kill target cells presenting the Gp100 (25-33) peptide.

Methodology:

-

Effector Cell Preparation: Splenocytes from immunized mice are cultured for 5-6 days with the Gp100 (25-33) peptide and low-dose IL-2 to expand the population of antigen-specific CTLs.[1][2]

-

Target Cell Preparation: Target cells (e.g., EL-4, a H-2Db positive cell line) are split into two populations. One is pulsed with the Gp100 (25-33) peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other is pulsed with an irrelevant peptide and labeled with a low concentration of the dye (CFSElow) to serve as an internal control.

-

Co-culture: The effector cells are mixed with an equal number of both CFSEhigh and CFSElow target cell populations at various effector-to-target (E:T) ratios.

-

Analysis: After a 4-6 hour incubation, the cells are analyzed by flow cytometry. The percentage of specific lysis is calculated by comparing the ratio of Gp100-pulsed (CFSEhigh) to control peptide-pulsed (CFSElow) cells in the presence versus absence of effector cells.[13]

Logical Framework for Overcoming Self-Tolerance

The success of Gp100-based immunotherapy in mice hinges on circumventing the central challenge of self-tolerance. The use of a xenogeneic, high-affinity peptide is a cornerstone of this process.

Caption: Logic of breaking tolerance using a high-affinity xenogeneic peptide.

Conclusion

The murine Gp100 (25-33) peptide is a critical tool for preclinical melanoma immunotherapy research. While the native self-antigen is poorly immunogenic due to low MHC-I binding affinity, this tolerance can be effectively bypassed. Strategies employing the high-affinity human Gp100 (25-33) epitope, delivered via robust platforms such as peptide/adjuvant formulations, DNA vaccines, or pulsed dendritic cells, have consistently demonstrated the ability to induce potent, tumor-eradicating CD8+ T-cell responses. This body of research underscores the principle that overcoming low peptide-MHC stability is a key hurdle in the development of effective vaccines against self-antigens in cancer.

References

- 1. gp100/pmel 17 Is a Murine Tumor Rejection Antigen: Induction of “Self”-reactive, Tumoricidal T Cells Using High-affinity, Altered Peptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. rupress.org [rupress.org]

- 4. gp100 (25-33) epitope - KVPRNQDWL - SB PEPTIDE [sb-peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Gp100 (25-33), mouse peptide [novoprolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Comparative analysis of cancer vaccine settings for the selection of an effective protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Liposomal gp100 vaccine combined with CpG ODN sensitizes established B16F10 melanoma tumors to anti PD-1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Gp100: A Melanoma Antigen Unveiled by the Immune System

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The identification of tumor-associated antigens recognized by the human immune system marked a pivotal moment in the history of cancer immunotherapy. Among the first and most significant of these was Glycoprotein 100 (Gp100), a melanosomal protein that became a key target for melanoma therapies. Its discovery was not the result of a single breakthrough but rather a methodical series of experiments primarily conducted in the early 1990s in the laboratories of Dr. Steven A. Rosenberg at the National Cancer Institute and collaborators. This guide provides an in-depth technical overview of the core experimental journey that led to the identification and characterization of Gp100 as a major melanoma antigen, offering detailed protocols, quantitative data from seminal studies, and visualizations of the critical workflows and biological pathways.

The Core Discovery: Tumor-Infiltrating Lymphocytes as Guides

The story of Gp100 begins with the observation that some melanoma patients experienced spontaneous tumor regression, hinting at an effective, naturally occurring anti-tumor immune response. A key component of this response was found to be Tumor-Infiltrating Lymphocytes (TIL), which are T cells that have left the bloodstream to enter and attack the tumor tissue. Researchers hypothesized that these TILs could recognize specific molecules—antigens—on the surface of melanoma cells.

The central strategy was to use these melanoma-reactive TILs as probes to identify the genes encoding the antigens they targeted. This culminated in the identification of Gp100 by demonstrating that a specific TIL clone, TIL 1200, derived from a melanoma patient, could recognize and kill non-melanoma cells if they were genetically engineered to express the Gp100 protein.[1]

Experimental Data and Protocols

The following sections detail the key experiments, presenting the methodologies in a step-by-step format and summarizing the quantitative findings in structured tables.

Experiment 1: Identification of Melanoma-Reactive TIL

The first step was to isolate and expand T cells from a patient's tumor and confirm their specific reactivity against melanoma cells.

Experimental Protocol: Isolation and Culture of Tumor-Infiltrating Lymphocytes

-

Tumor Digestion: Fresh melanoma tumor specimens were minced into 1-2 mm fragments. These fragments were then enzymatically digested overnight in a solution containing collagenase, hyaluronidase, and DNase to create a single-cell suspension.

-

Initial Culture: The resulting cell suspension, containing both tumor cells and lymphocytes, was washed and cultured in media supplemented with a high concentration of Interleukin-2 (IL-2), a potent T cell growth factor.

-

Selective Expansion: Over a period of 3 to 5 weeks, the lymphocytes (TILs) selectively expanded in the IL-2-rich environment, while the tumor cells died off.

-

Screening for Reactivity: Once a sufficient number of TILs were grown, they were tested for their ability to kill the patient's own melanoma cells while sparing other cell types, typically using a chromium-51 release assay.

Experimental Protocol: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

-

Target Cell Labeling: Target cells (e.g., autologous melanoma cells, other tumor cells, or normal cells) were incubated with radioactive Na₂⁵¹CrO₄. The ⁵¹Cr is taken up by viable cells.

-

Co-incubation: The ⁵¹Cr-labeled target cells were washed and then co-incubated with the effector cells (TILs) at various effector-to-target (E:T) ratios for 4-6 hours.

-

Measurement of Cr Release: During the incubation, cytotoxic T cells that recognize their target antigen will lyse the target cells, causing the release of ⁵¹Cr into the culture supernatant. The amount of radioactivity in the supernatant was measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis was calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous Release: Target cells incubated without effector cells.

-